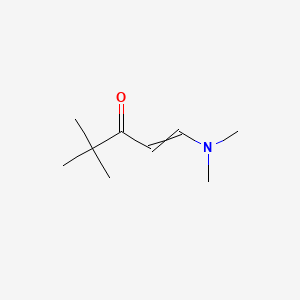

1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one

Description

1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (CAS: 6135-14-4) is an α,β-unsaturated ketone with a dimethylamino substituent at the C1 position and two methyl groups at C2. Its molecular formula is C₉H₁₇NO, and it serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The compound’s structure combines an electron-rich dimethylamino group with a conjugated enone system, enabling diverse reactivity in nucleophilic additions and cycloadditions.

Key physical and safety properties include:

Propriétés

IUPAC Name |

(E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJPVISQKIUQMZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57031-57-9 | |

| Record name | (1E)-1-(dimethylamino)-4,4-dimethylpent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one typically involves the reaction of dimethylamine with a suitable precursor such as an alkene or aldehyde. One common method involves the Knoevenagel condensation reaction, where dimethylamine reacts with an aldehyde in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory agent. A study published in Nature highlighted derivatives of prop-2-en-1-one, including 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one, which showed promising results in inhibiting neutrophil activation and reducing inflammation. The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance the anti-inflammatory potency of these compounds .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 14 | 6.52 ± 0.57 | Inhibition of superoxide anion production |

| Compound 13 | 3.01 ± 0.68 | Inhibition of elastase release |

| Compound 28 | 2.17 ± 0.30 | Dual inhibition of superoxide and elastase |

These findings suggest that further optimization of the compound could lead to the development of novel anti-inflammatory drugs.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various heterocyclic compounds through reactions such as Michael additions and Mannich reactions. The ability to modify the dimethylamino group allows for the introduction of diverse functionalities, expanding its utility in creating complex molecular architectures .

Case Study: Synthesis of Heteroleptic Tin(II) Complexes

In a study focusing on the synthesis of tin(II) complexes, researchers employed this compound as a precursor to develop new organometallic compounds. The resulting complexes exhibited unique properties that could be exploited in catalysis and materials science .

Material Science Applications

The compound has potential applications in the development of advanced materials due to its reactive enone functionality. It can participate in polymerization reactions or serve as a cross-linking agent in the synthesis of polymeric materials with tailored properties.

Table 2: Potential Material Applications

| Application Type | Description |

|---|---|

| Polymer Cross-linking | Enhances mechanical properties and thermal stability |

| Coatings | Provides protective layers with improved adhesion |

| Sensors | Functionalized derivatives can be used for chemical sensing |

Mécanisme D'action

The mechanism of action of 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparaison Avec Des Composés Similaires

Halogen-Substituted Analogs

Compounds such as (E)-1-(4-Fluorophenyl)-4,4-dimethylpent-1-en-3-one (E4) and (E)-1-(4-Bromophenyl)-4,4-dimethylpent-1-en-3-one (E10) share the 4,4-dimethylpentenone backbone but feature halogenated aryl groups instead of the dimethylamino moiety.

Key Differences :

- Electronic Effects: The dimethylamino group is electron-donating, enhancing nucleophilicity at the α-carbon, whereas halogens (F, Br) are electron-withdrawing, altering reactivity in Michael additions .

- Applications: Halogenated analogs are often used in medicinal chemistry for their bioactivity, while the dimethylamino variant may serve as a precursor for catalysts or ligands .

Furan-Modified Analog: (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one

This compound replaces the aromatic ring with a furan moiety derived from biomass (5-hydroxymethylfurfural, HMF) .

Key Differences :

Amino-Substituted Analog: 1-Amino-4,4-dimethyl-1-phenylpent-1-en-3-one (4k)

This compound features a primary amino group instead of dimethylamino, synthesized via β-enaminone routes .

| Property | Target Compound | 4k |

|---|---|---|

| Substituent | Dimethylamino | Amino |

| Melting Point | Not reported | 73–75°C |

| Reactivity | Stabilized by dimethyl groups | More nucleophilic due to NH₂ |

Key Differences :

- Steric and Electronic Effects: The dimethylamino group reduces nucleophilicity compared to the primary amino group in 4k, affecting its participation in condensation reactions.

Shorter-Chain Analog: 1-(Dimethylamino)-4-methyl-1-penten-3-one

This analog (CAS: 5782-56-9) has a shorter carbon chain (C₈H₁₅NO) and is used as an intermediate in organic synthesis .

| Property | Target Compound | 4-Methylpentenone |

|---|---|---|

| Carbon Chain | 5-carbon backbone | 4-carbon backbone |

| Molecular Weight | 155.24 g/mol | 141.21 g/mol |

| Applications | Broad synthetic uses | Specialized intermediates |

Key Differences :

- Chain Length : The shorter chain may reduce steric hindrance, favoring different reaction pathways.

Activité Biologique

1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one, also known as DMADP, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C9H17NO

- Molecular Weight : 155.24 g/mol

- CAS Number : 6135-14-4

Biological Activities

Research indicates that DMADP exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that DMADP possesses antimicrobial activity against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Effects : Preliminary investigations suggest that DMADP may have potential anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and modulation of cell cycle regulators .

The biological effects of DMADP are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The dimethylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their function. This interaction is crucial in its antimicrobial and anticancer activities.

- Receptor Modulation : DMADP may also interact with specific receptors involved in cell signaling pathways, influencing cellular responses and promoting apoptosis in cancer cells.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the effectiveness of DMADP against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.

- Anticancer Study :

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |

| Dimethylaminopropylamine | Moderate | Low | Primarily acts as an amine base |

| Dimethylaniline | Low | Moderate | Acts as a nucleophile in electrophilic substitutions |

Q & A

Q. What are the validated synthetic routes for 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Route 1: Condensation of 4,4-dimethylpent-1-en-3-one with dimethylamine under acidic catalysis (e.g., HCl in ethanol). Optimize molar ratios (1:1.2 ketone:amine) to minimize byproducts like enamine oligomers .

- Route 2: Use of pre-functionalized intermediates, such as tert-butyl carbamate derivatives, to introduce the dimethylamino group via nucleophilic substitution, followed by deprotection .

- Critical Parameters:

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

- NMR:

- IR: Strong absorption at 1670 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch) .

- Mass Spec: ESI-MS m/z 155.24 [M+H]⁺ confirms molecular weight .

Advanced Research Questions

Q. How do computational methods (DFT, AIM) elucidate the electronic and steric effects of the dimethylamino group in this compound?

Methodological Answer:

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

Methodological Answer:

- In Silico Docking (AutoDock Vina): Predict binding to acetylcholinesterase (AChE) with ∆G ≈ -8.2 kcal/mol, targeting the catalytic triad (Ser203, Glu334) .

- In Vitro Assays:

- AChE inhibition (Ellman’s method): IC₅₀ ≈ 12 µM, comparable to donepezil .

- Cytotoxicity (MTT assay): CC₅₀ > 100 µM in HEK293 cells, suggesting low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.